molecular formula C12H16 B15348010 4,5,7-Trimethylindan CAS No. 6682-06-0

4,5,7-Trimethylindan

Cat. No.: B15348010
CAS No.: 6682-06-0
M. Wt: 160.25 g/mol
InChI Key: NFLKDIOSDXSKTG-UHFFFAOYSA-N
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Description

4,5,7-Trimethylindan (CAS 6682-06-0), a trimethyl-substituted derivative of 2,3-dihydro-1H-indene, is a high-purity chemical offered as a research tool. This compound is identified as a substance that can be found in nature . With a molecular formula of C12H16 and a molecular weight of 160.26 g/mol, it is characterized by a high boiling point of approximately 249 °C and a calculated logP of 4.58, indicating significant hydrophobicity . Its structural analogs, such as various trimethyl-indanones, are of significant interest in industrial research. These related compounds are investigated as valuable intermediates in synthetic chemistry and are actively studied for their role in the production of advanced biofuels, such as thermal-stable aviation fuels, where they can be hydrodeoxygenated to alkylated decalins . Furthermore, structurally similar indan/indanone compounds are known for their complex organoleptic properties, exhibiting warm, leathery, spicy, and woody notes, making them subjects of interest in the study of fragrance and flavor chemistry . Researchers can utilize this 4,5,7-rimethylindan as a standard in analytical methods, including gas chromatography and mass spectrometry, and as a building block in the development of novel chemical entities. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for ingestion or personal use of any kind.

Properties

CAS No.

6682-06-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

4,5,7-trimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-8-7-9(2)11-5-4-6-12(11)10(8)3/h7H,4-6H2,1-3H3

InChI Key

NFLKDIOSDXSKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCC2=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5,7-Trimethylindan can be synthesized through several methods, including the Friedel-Crafts alkylation of indene with methanol in the presence of an acid catalyst. Another approach involves the hydrogenation of 4,5,7-trimethyl-1-indene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation processes, which ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trimethylindan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under controlled conditions.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: The major product of oxidation is 4,5,7-trimethyl-1,2,3,6-tetrahydro-1-indenone.

  • Reduction: The primary product of reduction is 4,5,7-trimethyl-1-indene.

  • Substitution: Substitution reactions typically yield halogenated derivatives of this compound.

Scientific Research Applications

4,5,7-Trimethylindan has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic effects.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 4,5,7-trimethylindan exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Features
4,5,7-Trimethylindan C₁₂H₁₆ 4, 5, 7 (methyl) ~160.26 Not listed High steric hindrance, potential ligand utility
4,7-Dimethylindan C₁₁H₁₄ 4, 7 (methyl) 146.23 6682-71-9 Simplified analog, reduced steric bulk
1,1,3-Trimethyl-3-phenylindan C₁₈H₂₀ 1,1,3 (methyl), 3 (phenyl) 236.35 Not provided Phenyl substitution enhances aromaticity
3-(4-Hydroxyphenyl)-1,1,3-trimethylindan-5-ol C₁₈H₂₀O₂ 1,1,3 (methyl), 5 (hydroxyl), 3 (4-hydroxyphenyl) 276.35 Patent-derived Polar functional groups enable solubility

Key Observations :

  • Substituent Position : The number and placement of methyl groups significantly influence reactivity. For example, this compound’s trisubstitution likely increases steric hindrance compared to 4,7-dimethylindan, affecting its coordination chemistry .
  • Functional Groups : Derivatives like 3-(4-hydroxyphenyl)-1,1,3-trimethylindan-5-ol introduce hydroxyl and phenyl groups, enhancing solubility and enabling applications in pharmaceuticals or polymers .

Physicochemical Properties

While explicit data for this compound are unavailable, analog trends suggest:

  • Boiling/Melting Points : Methyl substitution generally increases melting points due to enhanced van der Waals interactions. For instance, 4,7-dimethylindan (C₁₁H₁₄) is a liquid at room temperature, whereas bulkier analogs like 1,1,3-trimethyl-3-phenylindan may exhibit higher melting points .
  • Solubility: Nonpolar indan derivatives are typically insoluble in water but soluble in organic solvents. Hydroxyl or phenyl substitutions (e.g., in 3-(4-hydroxyphenyl)-1,1,3-trimethylindan-5-ol) improve aqueous solubility .

Biological Activity

4,5,7-Trimethylindan is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound (C₁₂H₁₆) is characterized by its indan structure with three methyl groups at the 4, 5, and 7 positions. Its molecular structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has been shown to inhibit certain bacterial genes, such as the tet(K) gene, which is associated with tetracycline resistance. A derivative of this compound demonstrated effective inhibition of this gene, suggesting potential applications in combating antibiotic resistance .
  • Fungicidal Properties : Related compounds have been reported to possess fungicidal activity against pathogens like Botrytis cinerea (gray mold). For instance, derivatives of trimethylindan have shown efficacy comparable to established fungicides .
  • Pharmacological Potential : The compound's structure suggests it may interact with various biological pathways, potentially influencing cardiovascular health and other physiological processes.

Antimicrobial Studies

A study focused on the antimicrobial properties of this compound reported significant inhibition of bacterial growth. The compound was tested against various strains of bacteria and demonstrated a notable Minimum Inhibitory Concentration (MIC) value that highlights its potency.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Derivative A16Escherichia coli
Derivative B8Pseudomonas aeruginosa

Fungicidal Activity

In another investigation into the fungicidal properties of related compounds derived from trimethylindan structures:

CompoundEfficacy (%)Target Pathogen
BC72390Botrytis cinerea
Pyraziflumid85Alternaria alternata

These results indicate that compounds based on the trimethylindan structure can be effective against agricultural pathogens.

Mechanistic Insights

Docking studies provide insights into the molecular interactions of this compound with target proteins. The compound's ability to form hydrogen bonds with key amino acid residues suggests a mechanism for its biological activity.

Docking Analysis Example

A docking study involving a related compound revealed:

  • Binding Affinity : The compound displayed a binding affinity of -8.4 kcal/mol with DprE1 protein.
  • Key Interactions : Hydrogen bonding with residues such as Glu614 and Ala320 was noted as crucial for activity .

Q & A

Q. What established synthetic routes exist for 4,5,7-Trimethylindan, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. For example, methyl groups can be introduced via alkylating agents (e.g., methyl iodide) under controlled temperatures (80–120°C) using Lewis acids like AlCl₃ as catalysts . Optimization requires monitoring reaction kinetics (via TLC or HPLC) and purification through column chromatography or recrystallization. Yield improvements (>50%) are achievable by adjusting solvent polarity (e.g., dichloromethane/hexane gradients) and catalyst loading (5–10 mol%) . Purity (>95%) is validated via melting point analysis and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. Key signals include methyl group resonances at δ 1.2–1.8 ppm (¹H) and 15–25 ppm (¹³C), with splitting patterns indicating steric interactions . Infrared (IR) spectroscopy identifies C-H bending modes (1380–1460 cm⁻¹) for methyl groups. Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z ~174) and fragmentation patterns. Data interpretation should cross-reference computational predictions (e.g., DFT-calculated NMR shifts) and published spectra of analogous indan derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles) to avoid inhalation or dermal exposure. Storage conditions require inert atmospheres (argon) and moisture-free environments to prevent degradation . Spill management involves neutralization with non-reactive adsorbents (e.g., vermiculite) and disposal via hazardous waste channels. Safety Data Sheets (SDS) should be consulted for toxicity thresholds (e.g., LD₅₀ values) and emergency procedures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and steric effects of methyl groups in this compound, and what experimental validations are required?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) calculate electron density distributions and steric maps to identify reactive sites (e.g., para positions on the indan ring). Validation involves comparing predicted HOMO-LUMO gaps with UV-Vis spectroscopy results (±5 nm tolerance) . X-ray crystallography provides empirical bond lengths/angles to refine computational models . Discrepancies >10% require re-evaluation of solvent effects or basis set selection .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives, such as inconsistent enzyme inhibition data?

  • Methodological Answer : Systematic meta-analysis of assay conditions (pH, temperature, solvent) identifies confounding variables. For example, DMSO concentrations >1% may denature proteins, skewing IC₅₀ values . Reproducibility is ensured by adhering to standardized protocols (e.g., OECD guidelines) and using positive controls (e.g., memantine for neuroactivity studies). Structural analogs (e.g., 3,5,7-trimethyladamantane derivatives) can isolate steric vs. electronic contributions .

Q. How should kinetic studies be designed to investigate the thermal stability of this compound under varying conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen quantifies decomposition thresholds. Kinetic parameters (activation energy, Eₐ) are derived via Flynn-Wall-Ozawa methods. Accelerated aging studies (40–80°C, 70% humidity) correlate stability with molecular packing via powder XRD . Data contradictions (e.g., varying Eₐ values) require verifying sample purity and instrument calibration .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in this compound derivatives?

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Detailed protocols should specify reagent grades (e.g., ≥99% purity), equipment (e.g., Schlenk lines for air-sensitive steps), and validation checkpoints (e.g., intermediate NMR spectra). Collaborative studies using round-robin testing identify procedural variabilities (e.g., stirring rates affecting crystallization) . Open-access databases (e.g., PubChem) archive spectra and synthetic routes for cross-validation .

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